molecular formula C8H14O B1346985 1-Octyn-3-OL CAS No. 818-72-4

1-Octyn-3-OL

Cat. No.: B1346985
CAS No.: 818-72-4
M. Wt: 126.2 g/mol
InChI Key: VUGRNZHKYVHZSN-UHFFFAOYSA-N
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Description

1-Octyn-3-OL, also known as oct-1-yne-3-ol, is an organic compound with the molecular formula C8H14O. It is a secondary alcohol with an alkyne functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in the synthesis of various complex molecules and its role in scientific research.

Biochemical Analysis

Biochemical Properties

1-Octyn-3-OL plays a significant role in biochemical reactions, particularly in the synthesis of enantiomerically pure secondary alcohols. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, this compound is involved in the synthesis of tricolorin A, a natural herbicide, through its interaction with specific enzymes that catalyze the formation of tetrasaccharide macrolactones . Additionally, it is known to interact with lipoxygenases, which are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of oxylipins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of defense genes in plants, particularly those involved in the jasmonic acid signaling pathway . This compound also impacts cellular metabolism by modulating the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to lipoxygenases, inhibiting their activity and thereby affecting the production of oxylipins . This interaction results in the modulation of signaling pathways and gene expression, ultimately influencing cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to heat or light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and metabolic disturbances . Threshold effects have been noted, with specific dosages required to elicit significant biochemical and cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as lipoxygenases and hydroperoxide lyases, which catalyze the formation of oxylipins from polyunsaturated fatty acids . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these biomolecules, which can affect its overall activity and function . The compound’s hydrophobic nature allows it to integrate into cellular membranes, facilitating its transport across different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cellular membranes. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications can direct this compound to specific organelles, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyn-3-OL can be synthesized through several methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a base such as sodium hydroxide. Another method involves the use of cuprous bromide and paraformaldehyde in dioxane, followed by acidification and extraction .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Octyn-3-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Octyn-3-OL has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of bioactive compounds and potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness of 1-Octyn-3-OL: this compound is unique due to its specific structure, which combines an alkyne and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its applications in various fields of scientific research further highlight its importance.

Properties

IUPAC Name

oct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGRNZHKYVHZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7022124
Record name 1-Octyn-3-ol
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Molecular Weight

126.20 g/mol
Source PubChem
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Octyn-3-ol
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Record name 1-Octyn-3-ol
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CAS No.

818-72-4
Record name 1-Octyn-3-ol
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Synthesis routes and methods I

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give 3-hydroxyoct-1-yne.
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Synthesis routes and methods II

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give oct-1-yn-3-ol, b.p. 85° C./0.1 mm Hg.
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Synthesis routes and methods III

Procedure details

A 750-mL reactor is loaded with 40.1 g (400 mmoles) i.e. 49.2 mL of hexanal (RN 66-25-1) and 400 mL of anhydrous tetrahydrofuran and 100 g of a suspension of 18% sodium acetylide (RN 1066-26-8) in xylene (375 mmoles) is added by portions accompanied by stirring. An exothermic reaction takes place. Stirring is then continued for another 2 hours at no particular temperature. After hydrolysis, extractions and concentration, fractionation is carried out under reduced pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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